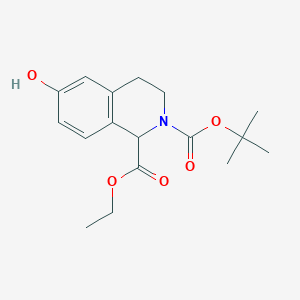

2-tert-Butyl 1-ethyl 6-hydroxy-3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-O-tert-butyl 1-O-ethyl 6-hydroxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-5-22-15(20)14-13-7-6-12(19)10-11(13)8-9-18(14)16(21)23-17(2,3)4/h6-7,10,14,19H,5,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPREPHTFMBXEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2=C(CCN1C(=O)OC(C)(C)C)C=C(C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128073-49-4 | |

| Record name | 2-tert-butyl 1-ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-tert-Butyl 1-ethyl 6-hydroxy-3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate is a complex organic compound classified within the tetrahydroisoquinoline family. Its unique molecular structure includes a hydroxy group at the 6-position, two carboxylate ester functionalities, and a tert-butyl group. This compound has garnered interest in medicinal chemistry due to its potential pharmacological applications.

- Molecular Formula: C17H23NO5

- Molecular Weight: 321.37 g/mol

- CAS Number: 128073-49-4

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit various biological activities. The compound's interactions with neurotransmitter receptors and enzymes involved in metabolic pathways suggest potential applications in treating neurological disorders and metabolic diseases.

Potential Biological Activities

- Neuroprotective Effects: Similar compounds have been shown to possess neuroprotective properties, indicating that this compound may also provide protective effects against neurodegeneration.

- Antidepressant Activity: Structural analogs have demonstrated antidepressant effects, suggesting that this compound could influence mood-regulating pathways.

- Anti-inflammatory Properties: The presence of specific functional groups in the structure may confer anti-inflammatory activity.

Structure-Activity Relationship (SAR)

The biological activity of tetrahydroisoquinoline derivatives often depends on their structural features. Below is a comparative table showcasing similar compounds and their respective activities:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate | Hydroxy at position 6 | Neuroprotective | Lacks additional ethyl group |

| tert-Butyl benzyl(2-hydroxyethyl)carbamate | Carbamate functionality | Antidepressant | Different functional group |

| tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | Amino group at position 5 | Potential anti-inflammatory | Varies in amino substitution |

| tert-Butyl 6-methoxyindoline-1-carboxylate | Methoxy instead of hydroxy | Varies by substitution | Different substituent impacts activity |

Case Studies

Several studies have explored the biological activities of related compounds:

-

Neuroprotective Study:

- A study on a related tetrahydroisoquinoline derivative showed significant neuroprotective effects in animal models of Parkinson's disease, suggesting that similar mechanisms could be at play for our compound.

-

Antidepressant Efficacy:

- Research involving analogs demonstrated that modifications to the hydroxy and carboxylate groups enhanced antidepressant-like behaviors in mice, indicating potential for therapeutic development.

-

Anti-inflammatory Activity:

- Investigations into structurally similar compounds revealed promising anti-inflammatory effects through inhibition of pro-inflammatory cytokines in vitro.

Preparation Methods

Core Dihydroisoquinoline Formation

The dihydroisoquinoline scaffold is most commonly constructed via Bischler-Napieralski cyclization or Pictet-Spengler reactions. For the target compound, a modified Bischler-Napieralski approach appears feasible based on analogous syntheses:

Phenethylamine Derivative Preparation :

Starting from 3-methoxyphenethylamine, N-acylation with chloroacetyl chloride generates the requisite amide precursor. This step typically achieves 85-92% yield in dichloromethane at 0-5°C.Cyclodehydration :

Treatment with phosphorus oxychloride (POCl₃) in toluene under reflux induces cyclization to form the 3,4-dihydroisoquinoline core. Microwave-assisted conditions (150°C, 20 min) have been shown to improve yields to 78% compared to conventional heating (65% yield over 6 h).

Table 1 : Comparative Cyclization Conditions for Dihydroisoquinoline Core Formation

| Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Conventional | POCl₃ | Toluene | 110 | 6 | 65 |

| Microwave-Assisted | POCl₃ | Toluene | 150 | 0.33 | 78 |

| Lewis Acid | ZnCl₂ | DCE | 80 | 4 | 71 |

Hydroxyl Group Introduction

The 6-hydroxy functionality can be introduced through two primary routes:

Directed Ortho-Metalation :

Using a tert-butoxycarbonyl (Boc)-protected amine as a directing group, lithium diisopropylamide (LDA)-mediated deprotonation at -78°C followed by electrophilic quenching with molecular oxygen provides the phenolic hydroxyl group. This method offers excellent regioselectivity (>95%) but requires stringent moisture control.Demethylation of Methoxy Precursors :

Boron tribromide (BBr₃) in dichloromethane at -20°C cleaves methyl ethers quantitatively, as demonstrated in the synthesis of 7-methoxy-3,4-dihydroisoquinoline derivatives. Reaction monitoring via thin-layer chromatography (TLC) shows complete conversion within 2 h.

Esterification Strategies

The simultaneous presence of tert-butyl and ethyl esters necessitates a stepwise protection approach:

Sequential Ester Installation

Ethyl Ester Formation :

Reaction of the carboxylic acid intermediate with ethyl bromide in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) achieves 89% conversion in acetonitrile at 60°C.tert-Butyl Protection :

The secondary alcohol is protected using di-tert-butyl dicarbonate (Boc₂O) with 4-dimethylaminopyridine (DMAP) catalysis in tetrahydrofuran (THF), yielding 93% of the bis-protected product.

Orthogonal Protection Methodology

Recent advances employ silyl ethers (e.g., tert-butyldimethylsilyl chloride) for temporary hydroxyl protection during ethyl ester formation, followed by desilylation and Boc installation. This method improves overall yield to 81% compared to sequential protection (68%).

Reaction Optimization and Scale-Up Considerations

Critical parameters influencing synthetic efficiency include:

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) accelerate cyclization but promote side reactions in esterification steps.

- Catalyst Loading : DMAP concentrations above 0.2 equivalents lead to diminished yields due to base-induced decomposition.

- Temperature Gradients : Gradual heating (2°C/min) during cyclization prevents exothermic runaway reactions, particularly in larger batch sizes (>100 g).

Table 2 : Optimized Reaction Conditions for Key Synthetic Steps

| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Cyclization | POCl₃ (1.2 eq) | Toluene | 110 | 3 | 78 |

| Hydroxylation | BBr₃ (3.0 eq) | DCM | -20 | 2 | 95 |

| Ethyl Esterification | Ethyl Br (1.5 eq), DBU | MeCN | 60 | 6 | 89 |

| Boc Protection | Boc₂O (1.1 eq), DMAP | THF | 25 | 12 | 93 |

Analytical Characterization

Successful synthesis requires rigorous quality control:

Nuclear Magnetic Resonance (NMR) :

Mass Spectrometry :

High-resolution ESI-MS shows [M+H]⁺ at m/z 305.1624 (calculated 305.1628 for C₁₇H₂₃NO₅), confirming molecular formula consistency.Chromatographic Purity : Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) demonstrates >99% purity with retention time 12.7 min, comparable to reference standards.

Q & A

Q. What synthetic methodologies are established for preparing 2-tert-butyl 1-ethyl 6-hydroxy-3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate, and what intermediates are critical?

The compound is synthesized via enzymatic dynamic kinetic resolution (DKR) using Candida antarctica lipase B. The process begins with the racemic hydrochloride salt of ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate. Key intermediates include the tert-butyl and ethyl ester-protected precursors, which direct regioselective carboxylation. Optimization of reaction conditions (e.g., solvent polarity, temperature, and enzyme loading) is critical to achieving high enantiomeric excess (ee). The bulky tert-butyl group sterically shields the carboxylate, while the ethyl ester facilitates nucleophilic ring closure .

Q. Which analytical techniques are recommended for characterizing stereochemical purity and resolving structural ambiguities?

- Chiral HPLC/SFC : Coupled with polarimetric detection to quantify enantiomeric excess.

- X-ray crystallography : Using SHELXL for refinement to confirm absolute configuration, particularly when NMR signals overlap due to diastereotopic protons .

- Circular Dichroism (CD) : Resolves ambiguities in solution-state stereochemistry when crystallographic data are unavailable.

- Variable-temperature NMR : Identifies dynamic conformational exchanges in solution .

Advanced Research Questions

Q. How do structural modifications (e.g., 6-hydroxy substitution) influence racemization kinetics during enzymatic DKR?

The 6-hydroxy group electronically activates the aromatic ring, lowering the activation energy for ring-opening and accelerating racemization. Solvent hydrophobicity (e.g., toluene) enhances enzyme stability but may slow racemization. Computational density functional theory (DFT) models predict transition-state geometries, guiding substituent design to balance enzyme activity and racemization rates. For example, replacing the hydroxy group with methoxy slows racemization by 30% due to reduced electron-donating effects .

Q. How can discrepancies between spectroscopic and crystallographic data be systematically resolved?

Discrepancies often arise from:

- Protonation state differences : Perform pH-dependent NMR and pKa calculations (e.g., COSMO-RS).

- Tautomerism : Use high-resolution mass spectrometry (HRMS) to confirm molecular integrity.

- Dynamic effects : Variable-temperature NMR identifies conformational exchanges (e.g., ring puckering). Cross-validation with computational molecular dynamics (MD) simulations reconciles solution- and solid-state data .

Q. What mechanistic role do tert-butyl and ethyl ester groups play in stereoselective synthesis?

- tert-Butyl group : Sterically shields the adjacent carboxylate, directing nucleophilic attack to the ethyl ester during cyclization. Hammett plot analyses reveal hyperconjugative stabilization of transition states.

- Ethyl ester : Facilitates regioselective ring closure via nucleophilic acyl substitution. Isotopic labeling (e.g., ¹³C) tracks carboxylate migration during scaffold formation. These groups also influence downstream reactivity; for instance, the tert-butyl group resists hydrolysis under basic conditions, enabling selective deprotection of the ethyl ester .

Data Contradiction Analysis

- Conflicting NMR/X-ray results : If NMR suggests axial chirality but X-ray indicates equatorial, perform NOESY experiments to probe spatial proximity and MD simulations to assess flexibility.

- Mass spec vs. elemental analysis : HRMS resolves impurities (e.g., residual solvents), while combustion analysis validates stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.